11alpha,17beta-Dihydroxy-17-methylandrost-4-en-3-one is a synthetic androgenic steroid recognized for its significant role in stimulating the development and maintenance of masculine characteristics in vertebrates. This compound exerts its effects primarily through binding to androgen receptors, influencing various biological processes related to growth and development .
This compound is synthesized from simpler steroid precursors, with its chemical structure denoted by the IUPAC name (8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one. It has been extensively studied for its applications in both scientific research and potential therapeutic uses.
The synthesis of 11alpha,17beta-Dihydroxy-17-methylandrost-4-en-3-one typically involves several steps starting from steroid precursors. The process includes hydroxylation and methylation reactions under controlled conditions. These synthetic routes may vary based on the specific methodologies employed by different manufacturers.
The synthesis often requires careful manipulation of reaction conditions such as temperature and pressure to optimize yield and purity. Advanced techniques are employed in industrial settings to ensure high-quality production while maintaining cost-effectiveness. Automation plays a crucial role in modern synthesis processes to enhance efficiency and reproducibility .
11alpha,17beta-Dihydroxy-17-methylandrost-4-en-3-one can undergo various chemical reactions including:
Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction. These reactions are typically conducted under controlled conditions to ensure specificity and high yield. The derivatives formed can exhibit diverse biological activities useful in research applications .
The mechanism of action for 11alpha,17beta-Dihydroxy-17-methylandrost-4-en-3-one involves binding to androgen receptors in target tissues. This binding triggers a cascade of intracellular events leading to changes in gene expression that promote anabolic processes such as muscle growth and differentiation .
Research indicates that the compound's specific hydroxylation pattern enhances its affinity for androgen receptors compared to other steroids. This unique interaction profile contributes to its effectiveness as an androgenic agent in both therapeutic and performance-enhancing contexts .
The compound exhibits typical characteristics associated with steroids including:
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 318.45 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents like ethanol |
These properties are essential for determining the compound's behavior in various applications .
11alpha,17beta-Dihydroxy-17-methylandrost-4-en-3-one has a wide range of applications in scientific research:
This compound remains significant within both academic research settings and industrial applications due to its potent biological effects and versatility in synthetic chemistry.
11alpha,17beta-Dihydroxy-17-methylandrost-4-en-3-one is a synthetic steroid derivative characterized by a gonane nucleus with specific functional group modifications. The core structure consists of a 19-carbon androstane skeleton (C₁₉) with an additional methyl group at C17, resulting in a C₂₀ steroid. Key structural features include:
The systematic IUPAC name is (8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one, which precisely defines the stereochemistry at all chiral centers [5]. The parent structure is androst-4-en-3-one, indicating the unsaturated ketone system, while the prefixes "11alpha,17beta-dihydroxy" and "17-methyl" specify the substituents and their orientations.
The compound has the molecular formula C₂₀H₃₀O₃, with a molecular weight of 318.45 g/mol (exact mass: 318.219 g/mol) [4] [8]. Its stereochemical configuration is defined by seven chiral centers, with the absolute configurations at key positions confirmed as:
The 17-methyl group is α-oriented (axial), attached to C17, which also carries the β-oriented (equatorial) hydroxyl group. This 17α-methyl-17β-hydroxy configuration is a hallmark of orally bioavailable anabolic steroids. The 11α-hydroxyl group occupies an axial orientation. The canonical SMILES representation is C[C@]1(O)CC[C@H]2[C@@H]3CCC4=CC(=O)CC[C@]4(C)[C@H]3C@HC[C@]12C, which encodes the complete stereochemistry [4] [8]. The InChIKey (UBIBSXMTVJAYTQ-QMNUTNMBSA-N) provides a unique stereochemical identifier [5].
Table 1: Stereochemical Assignments of Key Centers
| Carbon Atom | Configuration | Functional Group |
|---|---|---|
| C8 | S | Ring fusion |
| C9 | S | Ring fusion |
| C10 | R | Methyl group |
| C11 | R | 11α-Hydroxyl |
| C13 | S | Methyl group |
| C14 | S | Ring fusion |
| C17 | S | 17β-Hydroxyl, 17α-methyl |
This compound is documented under multiple synonymous designations across chemical databases and commercial catalogs, reflecting minor variations in naming conventions. A comparative analysis reveals:
17α-Methyl-11α,17β-dihydroxy-4-androsten-3-one: Prioritizes substituent positions before the parent hydrocarbon [8]
Trivial/Historical Names:
U 5662: Historical pharmaceutical code [8]
Database-Specific Identifiers:
Table 2: Synonymous Designations and Database Identifiers
| Nomenclature Style | Example Designation | Source Registry |
|---|---|---|
| IUPAC Systematic Name | (8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyldecahydro-1H-cyclopenta[a]phenanthren-3-one | Alfa Chemistry [5] |
| Steroid Semi-Systematic Name | 11α,17β-Dihydroxy-17α-methylandrost-4-en-3-one | LGC Standards [4] |
| Trivial Name | 11α-Hydroxy-17α-methyltestosterone | PubChem [5] |
| Research Codes | NSC 12433; U 5662 | Alfa Chemistry [5] |
| Commercial Catalog Numbers | TRC-D453195; ACM1807029 | LGC/Alfa [4] [5] |
| CAS Registry | 1807-02-9 | All commercial sources |
The consistent use of CAS Registry Number 1807-02-9 across all sources provides a universal identifier, resolving ambiguities arising from naming variations [4] [5] [8]. The multiplicity of names reflects both evolving chemical nomenclature practices and context-specific labeling in commercial and research settings.
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9